REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N:15]2[C:19]([C:20]3[CH:21]=[N:22][CH:23]=[CH:24][CH:25]=3)=[N:18][N:17]=[C:16]2[CH2:26][O:27][CH3:28])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2.[OH:29]OS([O-])=O.[K+].S([O-])([O-])(=O)=S.[Na+].[Na+]>O>[Cl:1][C:2]1[C:3]([N:15]2[C:19]([C:20]3[CH:21]=[N+:22]([O-:29])[CH:23]=[CH:24][CH:25]=3)=[N:18][N:17]=[C:16]2[CH2:26][O:27][CH3:28])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[C:6](=[O:14])[NH:5]2 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
412.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)N1C(=NN=C1C=1C=NC=CC1)COC
|
Name
|
|
Quantity
|
1.44 kg
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
sodium thiosulphate
|
Quantity
|
2.2 L
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
4.13 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at ambient temperature for 60 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the slurry stirred for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
before being filtered under reduced pressure
|
Type
|
WAIT
|
Details
|
The filter cake was slurried at ambient temperature for 4 hours in 1:1, by volume, isopropyl alcohol
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
dichloromethane (111 L) and the solid collected by filtration
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)N1C(=NN=C1C=1C=[N+](C=CC1)[O-])COC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 366 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |